2(1H)-Pyrazinone, 3-iodo-
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Overview
Description
2(1H)-Pyrazinone, 3-iodo- is a heterocyclic compound characterized by a pyrazinone ring substituted with an iodine atom at the third position
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Safety and Hazards
The safety data sheets for similar compounds, such as “3-Iodo-1H-pyrazole”, suggest that these compounds may cause skin and eye irritation and may be harmful if inhaled . Therefore, it is recommended to handle “2(1H)-Pyrazinone, 3-iodo-” with appropriate protective equipment and to use it only in a well-ventilated area .
Future Directions
The future directions for “2(1H)-Pyrazinone, 3-iodo-” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the use of multicomponent reactions (MCRs) in their synthesis could be further optimized . Additionally, given their role as precursors in the synthesis of biologically active structures, there could be potential for their use in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Similar compounds such as 3-iodo-2-propynyl butylcarbamate (ipbc) are known to be extensively metabolized, with the metabolites being 2 diastereomers of propargyl-n-acetic acid carbamate .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Similar compounds such as 3-iodo-2-propynyl butylcarbamate (ipbc) have been found to cause irritation to the larynx as a critical effect seen after repeated inhalation exposure .
Action Environment
It’s worth noting that similar compounds such as 3-iodo-2-propynyl butylcarbamate (ipbc) are known to be stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrazinone, 3-iodo- typically involves the iodination of 2(1H)-pyrazinone. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature to moderate temperatures to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: Industrial production of 2(1H)-Pyrazinone, 3-iodo- may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Types of Reactions:
Substitution Reactions: 2(1H)-Pyrazinone, 3-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of 2(1H)-Pyrazinone, 3-iodo- can lead to the formation of deiodinated pyrazinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid in solvents such as acetic acid or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3-azido-2(1H)-pyrazinone, 3-thiocyanato-2(1H)-pyrazinone, or 3-amino-2(1H)-pyrazinone.
Oxidation Products: Various oxidized forms of pyrazinone, including 3-iodo-2(1H)-pyrazinone N-oxide.
Reduction Products: Deiodinated pyrazinone derivatives.
Comparison with Similar Compounds
- 2(1H)-Pyrazinone, 3-chloro-
- 2(1H)-Pyrazinone, 3-bromo-
- 2(1H)-Pyrazinone, 3-fluoro-
Comparison:
- Reactivity: The iodine-substituted compound is generally more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro counterparts due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond.
- Biological Activity: The presence of the iodine atom can enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved biological activity.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific properties of the iodine-substituted compound may make it more suitable for certain applications, such as in the development of radiolabeled compounds for imaging studies.
Properties
IUPAC Name |
3-iodo-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFQIDREVIRSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261594-59-5 |
Source
|
Record name | 3-iodopyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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